Ceramide trihexosides (top spot)
Description
Definition and Classification within Sphingolipids and Glycosphingolipids
Ceramide trihexosides are complex lipids belonging to the larger class of sphingolipids. ontosight.ai The basic structure of a sphingolipid consists of a ceramide backbone, which is composed of a sphingosine (B13886) molecule and a fatty acid. ontosight.airesearchgate.netcreative-proteomics.com What distinguishes glycosphingolipids is the attachment of a carbohydrate chain to this ceramide base. ontosight.aiwikipedia.org
Specifically, ceramide trihexosides are defined by the presence of a trisaccharide (a chain of three sugars) linked to the ceramide. nih.gov This trisaccharide is typically composed of galactose-galactose-glucose. nih.gov Ceramide trihexosides, also known by other names such as globotriaosylceramide (Gb3), GL3, and CD77, are classified as globosides, a subgroup of neutral glycosphingolipids. nih.govwikipedia.org Their classification is based on the specific sequence and configuration of the sugar molecules in the carbohydrate chain. wikipedia.org
| Category | Description | Key Components |
|---|---|---|
| Sphingolipids | A broad class of lipids containing a backbone of sphingoid bases. | Sphingosine, Ceramide |
| Glycosphingolipids | Sphingolipids with an attached carbohydrate moiety. ontosight.aiwikipedia.org | Ceramide, Carbohydrate Chain |
| Ceramide Trihexosides (Gb3) | A type of glycosphingolipid with a three-sugar chain. nih.gov | Ceramide, Trisaccharide (Galactose-Galactose-Glucose) |
Biological Significance and Fundamental Roles within Cellular Biology
Ceramide trihexosides are not merely structural components of the cell membrane; they are active participants in a multitude of cellular processes. ontosight.ai Their location on the outer leaflet of the plasma membrane positions them to act as critical mediators in cell-to-cell communication, signal transduction, and interactions with the extracellular environment. wikipedia.orgnews-medical.net
Detailed research has illuminated several key functions of these complex molecules:
Cell Signaling: Ceramide trihexosides can act as signaling molecules themselves, modulating intracellular pathways that influence critical cellular behaviors such as growth, differentiation, and programmed cell death (apoptosis). ontosight.aiontosight.ai They can influence the activity of membrane-bound proteins and kinases involved in signal transduction. pnas.org
Cellular Interactions: The carbohydrate portion of glycosphingolipids extends from the cell surface and is vital for cell adhesion and recognition processes. wikipedia.org These interactions are fundamental for the proper formation and maintenance of tissues.
Receptor Function: Ceramide trihexosides can serve as receptors for various extracellular ligands, including bacterial toxins. nih.govnih.govresearchgate.net For instance, the Shiga toxin, produced by certain strains of Escherichia coli, specifically binds to Gb3, which facilitates its entry into the cell. wikipedia.org
Cell Differentiation: Studies have shown that the expression of certain glycosphingolipids, including Gb3, changes during cell differentiation, particularly in hematopoietic (blood-forming) and immune cells. nih.govnews-medical.net This suggests a role in guiding the development and maturation of these cell lineages. nih.gov
Apoptosis Regulation: Ceramide trihexosides have been implicated in the induction of apoptosis in certain cell types. ontosight.ai This process of programmed cell death is essential for removing damaged or unnecessary cells and maintaining tissue homeostasis.
Properties
Molecular Formula |
C54H101NO18 |
|---|---|
Molecular Weight |
1052 (stearoyl) |
Appearance |
Unit:500 µgSolvent:nonePurity:98+%Physical solid |
Synonyms |
CTH with non-hydroxy fatty acid side chain |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Ceramide Trihexosides
De Novo Synthesis Pathway: Precursors and Enzymatic Steps Leading to Ceramide Trihexosides
The journey of ceramide trihexoside synthesis begins with the de novo creation of its core lipid component, ceramide, primarily in the endoplasmic reticulum (ER). researchgate.netfrontiersin.org This foundational pathway starts with the condensation of the amino acid L-serine and a fatty acyl-coenzyme A (CoA), most commonly palmitoyl-CoA. researchgate.netmdpi.com
The key enzymatic steps are as follows:
Formation of 3-ketosphinganine: The initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT), which joins serine and palmitoyl-CoA. researchgate.netfrontiersin.org
Reduction to Sphinganine (B43673): The resulting 3-keto-sphinganine is then reduced to sphinganine (also called dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KSR). researchgate.netfrontiersin.org
Acylation to Dihydroceramide (B1258172): Following its formation, sphinganine is acylated by one of several ceramide synthases (CerS). These enzymes attach a fatty acid chain to the sphinganine backbone, forming dihydroceramide. researchgate.netfrontiersin.org
Desaturation to Ceramide: The final step in ceramide synthesis involves the introduction of a double bond into dihydroceramide by the enzyme dihydroceramide desaturase, yielding the final ceramide molecule. researchgate.netfrontiersin.org
Once ceramide is synthesized, it serves as the backbone for the sequential addition of sugar moieties, a process that occurs in the Golgi apparatus. nih.gov This glycosylation cascade leads to the formation of ceramide trihexoside. reactome.org The synthesis of the oligosaccharide chain proceeds as follows:
Glucosylation: The enzyme glucosylceramide synthase (GCS) transfers a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). nih.govresearchgate.net This is the first step in the synthesis of most complex glycosphingolipids. nih.gov
Galactosylation: Next, a galactose molecule is added to glucosylceramide by lactosylceramide (B164483) synthase, forming lactosylceramide (LacCer).
Final Galactosylation: The synthesis of ceramide trihexoside is completed by the action of α-1,4-galactosyltransferase, which attaches a terminal α-linked galactose residue to lactosylceramide. nih.gov The final structure is Gal(α1→4)Gal(β1→4)Glc(β1→1)Cer. nih.gov
Table 1: Key Enzymes in the De Novo Synthesis of Ceramide Trihexosides
| Enzyme | Precursor(s) | Product | Location |
|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | L-serine + Palmitoyl-CoA | 3-ketosphinganine | Endoplasmic Reticulum |
| 3-ketosphinganine reductase (KSR) | 3-ketosphinganine | Sphinganine | Endoplasmic Reticulum |
| Ceramide Synthase (CerS) | Sphinganine + Acyl-CoA | Dihydroceramide | Endoplasmic Reticulum |
| Dihydroceramide Desaturase | Dihydroceramide | Ceramide | Endoplasmic Reticulum |
| Glucosylceramide Synthase (GCS) | Ceramide + UDP-glucose | Glucosylceramide | Golgi Apparatus |
| Lactosylceramide Synthase | Glucosylceramide + UDP-galactose | Lactosylceramide | Golgi Apparatus |
Salvage Pathway Dynamics in Glycosphingolipid Synthesis
In addition to de novo synthesis, cells utilize a highly efficient "salvage pathway" to recycle the components of complex sphingolipids, including glycosphingolipids. mdpi.comresearchgate.net This pathway is crucial for cellular economy, saving significant energy by reusing the building blocks from the breakdown of older molecules. nih.gov It is estimated that the salvage pathway can contribute between 50% to 90% of the total sphingolipid biosynthesis, depending on the cell type and its life stage. nih.govnih.gov
The process begins with the internalization of glycosphingolipids from the plasma membrane via endocytosis. mdpi.comnih.gov These molecules are transported to lysosomes for degradation. Inside the lysosome, various enzymes break down the complex lipids into their individual components: sugars, fatty acids, and the sphingoid base (sphingosine). nih.govnih.gov
This liberated sphingosine (B13886) is the key player in the salvage pathway. It can be transported out of the lysosome and re-acylated in the endoplasmic reticulum by ceramide synthases to form new ceramide. researchgate.netnih.gov This newly formed ceramide can then re-enter the biosynthetic pathway to create new sphingolipids, including ceramide trihexosides. nih.gov The salvage pathway not only conserves cellular resources but also plays a critical role in regulating the levels of bioactive lipids like ceramide and sphingosine, which are involved in cell signaling. nih.gov
Glycosyltransferase Activity in Ceramide Trihexoside Formation
The formation of the characteristic trisaccharide chain of ceramide trihexoside is orchestrated by a series of specific glycosyltransferases located in the Golgi apparatus. nih.govreactome.org These enzymes catalyze the stepwise addition of monosaccharide units from activated sugar donors, typically UDP-sugars, to the growing glycolipid chain.
The key glycosyltransferases involved are:
Glucosylceramide Synthase (GCS; UGCG): This enzyme initiates the glycosylation process by transferring a glucose molecule from UDP-glucose to a ceramide molecule. nih.govresearchgate.net This reaction is a critical control point, as it produces glucosylceramide, the precursor for hundreds of different glycosphingolipids. nih.gov
Lactosylceramide Synthase (β-1,4-Galactosyltransferase; B4GALT5/6): Following the formation of glucosylceramide, this enzyme adds a galactose residue from UDP-galactose in a β-1,4 linkage, creating lactosylceramide (Gal-Glc-Cer). reactome.org Lactosylceramide itself is a precursor for various glycosphingolipid series. nih.gov
Globotriaosylceramide Synthase (α-1,4-Galactosyltransferase): The final and defining step in ceramide trihexoside synthesis is the addition of a terminal galactose molecule in an α-1,4 linkage to lactosylceramide. nih.gov This reaction is catalyzed by globotriaosylceramide synthase, resulting in the formation of globotriaosylceramide (Gal-α1,4-Gal-β1,4-Glc-β1-Cer), also known as ceramide trihexoside or Gb3. nih.gov
The precise activity and localization of these enzymes within the Golgi cisternae ensure the correct assembly of the oligosaccharide chain, leading to the specific structure of ceramide trihexoside.
Catabolism and Lysosomal Degradation Mechanisms of Ceramide Trihexosides
The breakdown, or catabolism, of ceramide trihexosides occurs within the acidic environment of the lysosomes. mdpi.comnih.gov Glycosphingolipids from cellular membranes are delivered to lysosomes through the endocytic pathway. mdpi.comnih.gov Here, a series of lysosomal hydrolases sequentially cleave the sugar residues from the ceramide backbone.
The primary enzyme responsible for the degradation of ceramide trihexoside is Alpha-galactosidase A (α-Gal A) . mdpi.comnih.govkidneycareuk.org This enzyme is a lysosomal hydrolase that specifically catalyzes the removal of the terminal α-linked galactose residue from globotriaosylceramide. nih.govnih.gov The removal of this sugar is the essential first step in the catabolism of Gb3, allowing other enzymes to then cleave the remaining galactose and glucose units.
Alpha-galactosidase A is encoded by the GLA gene, which is located on the X chromosome. nih.govsouthtees.nhs.uk Extensive research has characterized this enzyme, including the determination of its three-dimensional crystal structure, which has provided insights into its function and the impact of mutations. nih.gov
While α-Gal A is the primary enzyme, another enzyme, Alpha-galactosidase B (α-Gal B), has also been shown to have some activity against Gb3. However, this activity is not sufficient to compensate for a deficiency in α-Gal A and prevent the accumulation of Gb3 in pathological conditions. nih.gov The breakdown process is also facilitated by activator proteins, such as Saposin B, which helps present the lipid substrate to the enzyme for hydrolysis. mdpi.com
Table 2: Key Enzymes and Activators in Ceramide Trihexoside Catabolism
| Enzyme/Protein | Function | Substrate | Product(s) |
|---|---|---|---|
| Alpha-galactosidase A (α-Gal A) | Cleaves terminal α-galactose | Ceramide Trihexoside (Gb3) | Lactosylceramide + Galactose |
| Saposin B | Activator protein | Globotriaosylceramide | Facilitates hydrolysis by α-Gal A |
| Beta-galactosidase | Cleaves terminal β-galactose | Lactosylceramide | Glucosylceramide + Galactose |
| Glucocerebrosidase | Cleaves β-glucose | Glucosylceramide | Ceramide + Glucose |
Defective catabolism of ceramide trihexoside is the underlying cause of Fabry disease , a rare X-linked lysosomal storage disorder. nih.govaatbio.commdpi.com This condition arises from mutations in the GLA gene, which lead to a deficient or completely absent activity of the Alpha-galactosidase A enzyme. nih.govmdpi.com
Without functional α-Gal A, the terminal galactose unit cannot be cleaved from ceramide trihexoside. kidneycareuk.orgfrontiersin.org This metabolic block prevents the further degradation of the molecule, leading to its progressive accumulation within the lysosomes of various cell types throughout the body. mdpi.comnih.gov The cells most affected include those of the vascular endothelium, smooth muscle, kidneys, heart, and nervous system. nih.gov
This continuous, intralysosomal storage of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), is the central pathogenic event. mdpi.commdpi.com The engorged lysosomes disrupt normal cellular function, leading to a cascade of secondary pathological events, including impaired autophagy, cellular dysfunction, and the activation of inflammatory pathways. mdpi.commdpi.comfrontiersin.org This widespread cellular and tissue damage ultimately results in the multisystemic clinical manifestations of Fabry disease. nih.gov
Table 3: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Ceramide trihexoside | CTH, Gb3 |
| Globotriaosylceramide | Gb3 |
| Ceramide | Cer |
| Glucosylceramide | GlcCer |
| Lactosylceramide | LacCer |
| Globotriaosylsphingosine | lyso-Gb3 |
| Serine | |
| Palmitoyl-CoA | |
| 3-ketosphinganine | |
| Sphinganine | Dihydrosphingosine |
| Dihydroceramide | |
| Sphingosine | |
| UDP-glucose | |
| UDP-galactose | |
| Galactose |
Cellular and Molecular Functions of Ceramide Trihexosides
Role in Cell Signaling Pathways
Gb3 is increasingly recognized as a critical modulator of intracellular signaling. Its presence and concentration within the cell membrane, particularly within specialized microdomains, can profoundly influence the transduction of extracellular signals into cellular responses.
Modulation of Intracellular Signaling Cascades by Ceramide Trihexosides
Gb3 accumulation has been shown to impact several key signaling cascades. For instance, in Fabry disease, a condition characterized by Gb3 buildup, there is evidence of altered signaling pathways. mdpi.comnih.gov Research indicates that Gb3 can modulate pathways involving Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB), leading to the release of pro-inflammatory cytokines. mdpi.com Furthermore, Gb3 accumulation can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which in turn activates inflammatory pathways like NF-κB and mitogen-activated protein kinase (MAPK). mdpi.com
In the context of endothelial cells, Gb3 accumulation down-regulates the extracellular signal-regulated kinase (ERK) and activator protein-1 (AP-1) pathways, while up-regulating the repressor element-1 silencing transcription factor (REST). nih.gov This dysregulation contributes to endothelial dysfunction. Additionally, Gb3 has been found to inhibit the class III phosphoinositide 3-kinase (PI3K), leading to decreased levels of phosphatidylinositol 3-phosphate (PI(3)P). nih.gov In podocytes, the accumulation of Gb3 is associated with the inhibition of the AKT/mTOR pathway, which disrupts autophagy signaling. researchgate.net
Interactions with Protein Kinases and Phosphatases
Gb3's influence on signaling is also mediated through its interactions with protein kinases and phosphatases. In colon cancer cells with a p53 mutation, Gb3 forms a complex with the cSrc kinase within glycosphingolipid-enriched microdomains (GEMs). nih.gov This interaction is crucial for activating β-catenin and subsequently regulating gene expression related to drug resistance. nih.gov The level of Gb3 in these microdomains governs the amount of cSrc and its phosphorylated, active form. nih.gov
Ceramides, the backbone of Gb3, can also indirectly influence protein kinase activity. For example, ceramide can activate protein kinase C zeta (PKCζ), which then phosphorylates the PH domain of protein kinase B (PKB)/Akt. nih.gov This phosphorylation prevents the binding of phosphatidylinositol 3,4,5-trisphosphate (PIP3) to PKB, thereby inhibiting its activation. nih.gov Furthermore, the lateral association between Gb3 and the type 1 IFN receptor (IFNAR1) is necessary for the activation of the receptor-associated protein tyrosine kinases Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) upon interferon binding. nih.gov
Contributions to Membrane Organization and Lipid Raft Dynamics
Gb3 is preferentially located in specialized membrane domains known as lipid rafts. nih.gov These are dynamic, tightly packed assemblies enriched in sphingolipids and cholesterol that serve as organizing centers for signaling molecules. nih.govyoutube.com The presence and density of Gb3 within these rafts are critical for their function. doi.org For instance, the binding of certain toxins to cells is dependent not just on the presence of Gb3, but on its density within the lipid rafts. doi.org
The dynamic nature of lipid rafts allows them to fuse and form larger platforms or split into smaller domains, a process that can be influenced by the clustering of raft-associated proteins and lipids. youtube.comresearchgate.netyoutube.com The accumulation of Gb3, as seen in Fabry disease, can alter the dynamics of these rafts, although it may not necessarily disrupt the trafficking of raft-associated proteins. nih.gov
Involvement in Specific Cellular Processes
Beyond its role in signaling and membrane organization, Gb3 is directly implicated in fundamental cellular processes such as differentiation and programmed cell death.
Regulation of Cell Differentiation
The composition of glycosphingolipids, including Gb3, changes during cell differentiation and can influence cell fate. nih.govbiologists.com For example, globo-series GSLs are characteristic of the monocytic lineage, with Gb3 expression increasing as monocytic precursors mature. nih.gov In contrast, Gb3 has been shown to specifically inhibit the differentiation of murine embryonic stem cells into neural populations. nih.gov This inhibitory effect is linked to its negative regulation of the autism susceptibility gene AUTS2, a key modulator of neuronal differentiation. nih.gov In neuroblastoma, adrenergic cells can transdifferentiate into tumor-derived endothelial cells, a process associated with the expression of Gb3. nih.gov Furthermore, studies in mice have shown that a deficiency in Gb3 synthase leads to attenuated bone formation due to a decrease in osteoblasts, indicating a role for Gb3 in osteogenic differentiation. nih.gov
Mechanisms in Programmed Cell Death (Apoptosis)
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and Gb3 plays a multifaceted role in its regulation. youtube.comyoutube.com In some contexts, Gb3 expression is associated with cells undergoing apoptosis. nih.gov For instance, a direct relationship has been observed between Gb3 expression and apoptosis in human umbilical vein endothelial cells (HUVECs). nih.gov The interaction of the Fas receptor with Gb3 is essential for the activation of the Fas-mediated apoptotic pathway. nih.gov
Furthermore, various ligands that bind to Gb3 can trigger apoptosis through different mechanisms. nih.gov Some ligands induce a caspase-dependent pathway, involving the activation of caspases like caspase-8 and -3. nih.govnih.gov Others can initiate a reactive oxygen species (ROS)-dependent pathway, leading to the activation of pro-apoptotic Bcl-2 family members and subsequent cytochrome c release from mitochondria. nih.gov The accumulation of Gb3 can also contribute to apoptosis by inducing persistent endoplasmic reticulum (ER) stress. mdpi.com In the context of cancer, the non-catalytic B subunit of Shiga toxin, which binds to Gb3, can induce apoptosis in Gb3-expressing colon cancer cells. pnas.org
Interactive Data Tables
Table 1: Signaling Pathways Modulated by Ceramide Trihexosides (Gb3)
| Signaling Pathway | Modulatory Effect of Gb3 | Cellular Context | Reference(s) |
| Toll-like receptor 4 (TLR4)/NF-κB | Activation | Innate immune cells | mdpi.com |
| Endoplasmic Reticulum (ER) Stress/UPR | Induction | Various | mdpi.com |
| ERK/AP-1 | Down-regulation | Endothelial cells | nih.gov |
| REST | Up-regulation | Endothelial cells | nih.gov |
| Class III PI3K | Inhibition | Endothelial cells | nih.gov |
| AKT/mTOR | Inhibition | Podocytes | researchgate.net |
| cSrc/β-catenin | Activation | Colon cancer cells (p53 mutant) | nih.gov |
| JAK/STAT (via IFNAR1) | Required for activation | IFNα2-responding cells | nih.gov |
Table 2: Role of Ceramide Trihexosides (Gb3) in Cellular Processes
| Cellular Process | Role of Gb3 | Key Findings | Reference(s) |
| Cell Differentiation | Regulator | Inhibits neural differentiation of embryonic stem cells. | nih.gov |
| Promotes monocytic lineage differentiation. | nih.gov | ||
| Associated with transdifferentiation in neuroblastoma. | nih.gov | ||
| Required for normal osteoblast differentiation. | nih.gov | ||
| Apoptosis | Modulator | Essential for Fas-mediated apoptosis. | nih.gov |
| Can be induced by Gb3-binding ligands via caspase-dependent or ROS-dependent pathways. | nih.gov | ||
| Gb3 accumulation can lead to apoptosis via ER stress. | mdpi.com | ||
| Gb3-binding Shiga toxin B subunit induces apoptosis in cancer cells. | pnas.org |
Influence on Cell Cycle Progression
Ceramide trihexosides, also known as globotriaosylceramide (Gb3), have been observed to influence the progression of the cell cycle, with their expression levels fluctuating at different stages. nih.gov In cultures of primary fetal mouse astrocytes, the expression of Gb3 on the cell surface has been shown to vary depending on the cell cycle phase, reaching its peak during the G2 and metaphase (M) phases. nih.gov This suggests a potential role for Gb3 in the regulation of cell division, particularly in the transition from G2 to mitosis.
The cell cycle is a highly regulated process with critical checkpoints that ensure the fidelity of cell division, primarily at the G1/S transition, the G2/M transition, and during metaphase. khanacademy.orglumenlearning.com These checkpoints assess factors like cell size, DNA integrity, and chromosome attachment to the spindle apparatus before allowing the cell to proceed to the next phase. khanacademy.orgquora.com The accumulation of certain lipids can disrupt this regulation. While much of the research has focused on its precursor, ceramide, which is known to induce cell cycle arrest, the specific role of Gb3 is an area of active investigation. nih.govnih.gov For instance, studies have shown that inhibiting glucosylceramide synthase, an enzyme in the glycosphingolipid synthesis pathway upstream of Gb3, can lead to a blockade of the cell cycle. jci.org This inhibition is associated with an increase in ceramide levels, which has been linked to cell cycle arrest. jci.org
Furthermore, the regulation of Gb3 expression itself appears to be linked to cellular differentiation, which is intrinsically tied to cell cycle control. nih.gov In cultured human intestinal epithelial cells, the expression of Gb3 is coregulated with cellular differentiation. nih.gov Differentiated cells express higher levels of Gb3 compared to their undifferentiated counterparts. nih.gov This suggests that the influence of Gb3 on cellular processes may be context-dependent, varying with the cell type and its developmental state.
Table 1: Research Findings on Ceramide Trihexoside and Cell Cycle Progression
| Finding | Cell Type/Model | Key Observation | Reference |
|---|---|---|---|
| Gb3 expression varies with the cell cycle. | Primary fetal mouse astrocytes | Gb3 expression peaks at the G2 and metaphase phases of the cell cycle. | nih.gov |
| Inhibition of GSL synthesis affects the cell cycle. | In vitro cell culture systems | Inhibition of glucosylceramide synthase, leading to reduced GSLs including Gb3, resulted in cell-cycle blockade. | jci.org |
| Gb3 expression is linked to cell differentiation. | Cultured human gut epithelial cells (CaCo-2A, HT-29) | Expression of Gb3 is coregulated with cellular differentiation, with higher levels in differentiated cells. | nih.gov |
| Ceramide induces cell cycle arrest. | Human hepatocarcinoma Bel7402 cells; Molt-4 leukemia cells | The precursor, ceramide, induces G0/G1 phase arrest. | nih.govnih.gov |
Interplay and Cross-Talk with Other Sphingolipid Metabolites and Lipid Classes
Ceramide trihexoside (Gb3) does not function in isolation; its synthesis, degradation, and biological roles are intricately linked with the metabolism and function of other sphingolipids and different lipid classes. nih.govnih.gov This interplay is crucial for maintaining cellular homeostasis and modulating signaling pathways.
Gb3 is synthesized from lactosylceramide (B164483) through the action of α-1,4-galactosyltransferase (A4GALT). wikipedia.org Its catabolism, the hydrolysis back to lactosylceramide and galactose, is catalyzed by the lysosomal enzyme α-galactosidase A. wikipedia.orgnih.gov The metabolism of these lipids is interconnected; for instance, studies have shown that lactosylceramide can inhibit the hydrolysis of ceramide trihexoside. nih.gov Defects in α-galactosidase A lead to the accumulation of Gb3, the hallmark of Fabry disease, which underscores the critical nature of this metabolic balance. wikipedia.orgnih.gov Furthermore, the accumulation of Gb3 can have secondary effects on the metabolism of other complex sphingolipids like gangliosides. In several lysosomal storage diseases, the primary accumulation of one substrate leads to the secondary storage of other lipids, including gangliosides, highlighting the complex cross-talk within the lysosome. nih.govyoutube.com The degradation of many sphingolipids, including Gb3, is also dependent on the presence of ancillary proteins like saposins, which are derived from a precursor protein called prosaposin and facilitate the interaction between the lipid substrate and its hydrolytic enzyme. mdpi.com
The function and localization of Gb3 are also heavily influenced by its interaction with other lipid classes, particularly cholesterol and phospholipids, within the cell membrane. nih.govresearchgate.net Gb3 is often found in lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. nih.gov The interaction with cholesterol is significant; for example, the presence of cholesterol can enhance the binding of certain proteins, like the gp120 subunit of the HIV-1 virus, to Gb3. researchgate.net The fatty acid chain length of the ceramide portion of Gb3 also plays a critical role in its interactions, influencing how it partitions between different membrane phases and interacts with other lipids like sphingomyelin (B164518) and phospholipids. nih.gov This differential partitioning can, in turn, affect the organization of the membrane and the binding of Gb3-specific ligands. nih.gov Recent research has also demonstrated a direct binding interaction between Gb3 and CD19, a crucial B-cell co-receptor. biorxiv.org This interaction is essential for triggering downstream signaling and is facilitated by the lipid environment, showcasing a direct cross-talk between a glycosphingolipid and a key protein involved in the immune response. biorxiv.orgbiorxiv.org
Table 2: Interplay of Ceramide Trihexoside with Other Lipids
| Interacting Metabolite/Lipid Class | Nature of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| Lactosylceramide | Metabolic (precursor to Gb3); Inhibition of Gb3 hydrolysis. | Lactosylceramide is required for Gb3 synthesis. It can also regulate Gb3 levels by inhibiting its breakdown. | wikipedia.orgnih.gov |
| Gangliosides | Metabolic cross-talk within the lysosome. | Disruption in Gb3 catabolism can potentially lead to secondary accumulation of other glycolipids like gangliosides. | nih.govyoutube.com |
| Cholesterol | Co-localization in lipid rafts; functional modulation. | Influences membrane organization and can enhance the binding of specific proteins to Gb3. | nih.govresearchgate.net |
| Phospholipids / Sphingomyelin | Physical interaction within the cell membrane. | The fatty acid composition of Gb3 affects its partitioning and interaction with other membrane lipids, influencing membrane properties. | nih.gov |
| Saposins | Functional (cofactor for degradation). | Required for the effective lysosomal hydrolysis of Gb3 by α-galactosidase A. | mdpi.com |
Compound Glossary
Advanced Methodologies for Ceramide Trihexosides Research
Analytical Techniques for Quantification and Structural Elucidation of Ceramide Trihexosides
A variety of analytical methods are employed to accurately measure and characterize ceramide trihexosides in biological samples. These techniques range from powerful chromatography-mass spectrometry combinations to traditional, yet effective, chromatographic and enzymatic assays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of ceramide trihexosides, also known as globotriaosylceramide (Gb3), and its deacylated form, globotriaosylsphingosine (lyso-Gb3). nih.govduke.edumdpi.com This technique combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. mdpi.com
In a typical LC-MS/MS workflow for ceramide trihexoside analysis, lipids are first extracted from biological matrices such as plasma, urine, or dried blood spots. nih.govmdpi.com To enhance accuracy, internal standards, such as synthetic C17:0-Gb3 or [D4]C-16 CTH, are often added to the sample prior to extraction. nih.govresearchgate.net The extracted lipids are then separated on a chromatography column, often a C4 or C8 column, before being introduced into the mass spectrometer. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which allows for the specific detection and quantification of target molecules by monitoring specific precursor-to-product ion transitions. mdpi.comresearchgate.net
Tandem mass spectrometry (MS/MS) is also instrumental in the structural elucidation of ceramide trihexosides, enabling the identification of different isoforms based on their fatty acid chain length and degree of saturation. nih.gov The fragmentation patterns generated during MS/MS analysis provide detailed structural information about the molecule. nih.gov
Key Research Findings from LC-MS/MS Studies:
LC-MS/MS methods have been developed for the simultaneous quantification of Gb3 and lyso-Gb3 in serum and blood for the diagnosis of Fabry disease. mdpi.com
The use of novel, synthesized internal standards has improved the quantitative accuracy of tandem mass spectrometry for plasma ceramide trihexoside determination in Fabry disease patients. nih.gov
Validation studies of LC-MS/MS methods have demonstrated good accuracy and precision, with intraday and interday variations being minimal, making it a robust methodology for clinical applications. researchgate.net
LC-MS/MS Method Parameters for Ceramide Trihexoside Analysis
| Parameter | Description | Reference |
|---|---|---|
| Sample Types | Plasma, Serum, Blood, Urine | nih.govmdpi.com |
| Internal Standards | N-heptadecanoyl-ceramide trihexoside, N-glycinated lyso-ceramide trihexoside, [D4]C-16 CTH, C-17 CTH | mdpi.comnih.gov |
| Chromatography Column | C4 column (10 cm × 4.6mm, 5 μm) | mdpi.com |
| Mobile Phase | Gradient of water with ammonium (B1175870) formate (B1220265) and formic acid (A) and methanol (B129727) with ammonium formate and formic acid (B) | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.comresearchgate.net |
| MRM Transitions (Quantifier) | Lyso-Gb3: 786.8 m/z > 268.3 m/z; Gb3: 1137.3 m/z > 264.3 m/z | mdpi.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the quantification of ceramide trihexosides. While often coupled with mass spectrometry, HPLC with fluorescence detection can also be a robust standalone method.
One established HPLC method allows for the simultaneous quantification of total plasma concentrations of ceramide, glucosylceramide, and ceramide trihexoside. nih.govresearchgate.net This method involves the deacylation of glycosphingolipids, followed by derivatization of the liberated amino group with o-phthaldialdehyde to yield a fluorescent product. nih.gov The derivatized compounds are then separated on a C18 reversed-phase column and quantified using a fluorescence detector. nih.govresearchgate.net
Key Research Findings from HPLC Studies:
An HPLC method with fluorescence detection was developed and validated for the simultaneous measurement of ceramide, glucosylceramide, and ceramide trihexoside in plasma. nih.govresearchgate.net
The method demonstrated good linearity and a low limit of quantification (2 pmol), making it suitable for clinical monitoring. nih.gov
In a study of healthy individuals, the mean plasma concentration of ceramide trihexoside was found to be 1.7 (±0.5) micromol/L. nih.gov
Elevated plasma concentrations of ceramide trihexoside were observed in patients with Fabry disease, highlighting the utility of this method for disease monitoring. nih.govresearchgate.net
HPLC Method for Ceramide Trihexoside Quantification
| Parameter | Description | Reference |
|---|---|---|
| Sample Type | Plasma | nih.gov |
| Sample Preparation | Lipid extraction, microwave-assisted hydrolysis, and derivatization with o-phthaldialdehyde | nih.gov |
| Chromatography Column | C18 reversed-phase column | nih.govresearchgate.net |
| Mobile Phase | Methanol/water (88:12, vol/vol) | nih.gov |
| Detection | Fluorescence detector (λex 340 nm, λem 435 nm) | nih.govresearchgate.net |
| Limit of Quantification | 2 pmol | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a classic and effective method for the separation of glycolipids, including ceramide trihexosides, from complex lipid mixtures. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity over traditional TLC.
TLC methods have been developed that can separate ceramide trihexosides from other neutral glycosphingolipids in total lipid extracts of tissues. nih.gov More advanced HPTLC methods, coupled with densitometry and online mass spectrometry, have been used to identify numerous molecular species of globotriaosylceramides in plasma from Fabry disease patients. A comparative study has also shown that TLC-immunostaining is a clinically useful method for diagnosing individual Fabry patients by detecting excessive urinary Gb3 excretion. nih.gov
Key Research Findings from TLC Studies:
HPTLC-densitometry combined with mass spectrometry allowed for the identification of 19 different molecular species of Gb3 in the plasma of a Fabry disease patient.
TLC-immunostaining detected excessive urinary Gb3 excretion in 100% of classic Fabry males, 88% of later-onset Fabry males, and 74% of Fabry females. nih.gov
While not as quantitative as LC-MS/MS, TLC provides a valuable qualitative and semi-quantitative tool for screening and diagnostic purposes. nih.gov
Enzymatic Assays for Ceramide Trihexoside Degrading Enzyme Activity
Enzymatic assays are crucial for determining the functional activity of α-galactosidase A (α-Gal A), the enzyme deficient in Fabry disease. These assays typically measure the ability of the enzyme in a biological sample to cleave a substrate, which can be a synthetic molecule or a labeled natural substrate.
A definitive diagnosis of Fabry disease in males is often confirmed by demonstrating deficient α-galactosidase A enzyme activity in samples like plasma, leukocytes, or dried blood spots. ggc.orgdiscoverfabry.com These assays often use synthetic fluorogenic substrates like 4-methylumbelliferyl-α-D-galactopyranoside. nih.govggc.org A deficiency in enzyme activity leads to the accumulation of ceramide trihexosides. ggc.org It is important to note that enzymatic assays can be less reliable for identifying female carriers of Fabry disease due to random X-chromosome inactivation, which can result in enzyme activity levels within the normal range. discoverfabry.comnih.gov
Key Research Findings from Enzymatic Assay Studies:
Demonstration of deficient α-galactosidase A activity is considered the gold standard for confirming a diagnosis of Fabry disease in males. ggc.org
Enzyme activity assays are a cost-effective first-tier screening method for Fabry disease. fabrydiseasenews.com
A retrospective study showed that while 100% of male Fabry patients had below-normal α-galactosidase A activity, over 70% of female patients had normal values, highlighting the need for genetic testing in females. nih.gov
Targeted Lipidomics Approaches for Comprehensive Profiling
Targeted lipidomics aims to quantitatively measure a predefined set of lipid molecules, providing a comprehensive profile of specific lipid classes within a biological sample. This approach is particularly powerful for studying the alterations in sphingolipid metabolism that occur in diseases like Fabry disease.
LC-MS/MS-based targeted lipidomics platforms can provide quantitative data on hundreds of individual lipid species, including a wide range of sphingolipids. nih.gov These methods have been applied to renal biopsies to identify lipidomic signatures of Fabry disease, even in cases where enzyme activity is normal. nih.govresearchgate.net Untargeted lipidomics, on the other hand, can be used to discover novel biomarkers. For instance, an untargeted approach identified new Gb3-related biomarkers in the plasma of Fabry disease patients. fao.org
Key Research Findings from Targeted Lipidomics Studies:
Lipidomics analysis of renal biopsies can confirm a decline in α-GAL A enzyme activity by showing a substantial increase in related lipid biomarkers, aiding in the diagnosis of non-classical Fabry disease. researchgate.net
Targeted lipidomics can reveal novel biomarkers and provide a deeper understanding of the pathophysiological processes in Fabry disease. fao.orgnih.gov
LC/MS-based lipidomics is becoming a preferred technique for profiling novel biomarkers in Fabry disease. nih.gov
Therapeutic Strategies Targeting Ceramide Trihexosides Metabolism Molecular and Mechanistic Focus
Substrate Reduction Therapy (SRT): Principles and Molecular Mechanisms of Action
Substrate reduction therapy (SRT) is a therapeutic approach that aims to decrease the synthesis of the substrate that accumulates in a lysosomal storage disorder. mdpi.comnih.gov In the context of Fabry disease, SRT targets the production of globotriaosylceramide (Gb3). fabrydiseasenews.com The core principle of SRT is to inhibit an enzyme involved in the initial steps of the glycosphingolipid (GSL) biosynthesis pathway, thereby reducing the amount of Gb3 that is synthesized and subsequently needs to be degraded by the deficient α-galactosidase A (α-Gal A) enzyme. mdpi.comnih.govfabrydiseasenews.com By creating a better balance between the rate of GSL synthesis and the impaired rate of its breakdown, SRT aims to prevent or slow the pathological storage of Gb3. mdpi.comnih.gov
The primary molecular target for SRT in Fabry disease is glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the synthesis of most GSLs. fabrydiseasenews.comnih.gov By inhibiting GCS, the production of glucosylceramide (GlcCer), the precursor for a wide range of GSLs including Gb3, is reduced. fabrydiseasenews.complos.org This upstream inhibition leads to a downstream decrease in the amount of Gb3 produced. fabrydiseasenews.com
Two notable oral small molecule inhibitors of GCS that have been investigated for Fabry disease are:
Venglustat: This is a brain-penetrant inhibitor of GCS, which is significant because the central nervous system can be affected in Fabry disease. ntsad.org
Lucerastat (SAD-402): Another oral inhibitor of GCS that has been explored in clinical trials for Fabry disease.
The mechanism of these inhibitors involves binding to GCS and preventing it from converting ceramide to GlcCer, thus limiting the availability of the precursor required for the synthesis of Gb3 and other complex GSLs. nih.gov Preclinical studies in mouse models of Fabry disease have demonstrated that SRT can effectively lower the accumulation of Gb3 in various tissues, including the kidney. nih.govplos.org Furthermore, combining SRT with enzyme replacement therapy (ERT) has shown additive and complementary effects, resulting in more complete clearance of Gb3 from different tissues than either therapy alone. plos.org
Table 1: Investigational Substrate Reduction Therapies
| Drug Name | Target Enzyme | Mechanism of Action |
|---|---|---|
| Venglustat | Glucosylceramide synthase (GCS) | Inhibits the synthesis of glucosylceramide, a precursor to Gb3. ntsad.org |
Pharmacological Chaperone Strategies: Mechanistic Insights into Enzyme Stabilization and Function Restoration
Pharmacological chaperone therapy (PCT) is an innovative approach for treating genetic disorders caused by protein misfolding, including certain forms of Fabry disease. acs.orgembopress.org This strategy utilizes small molecules, known as pharmacological chaperones (PCs), that selectively bind to and stabilize mutant forms of an enzyme, facilitating their correct folding and transport. acs.orgtandfonline.com
In Fabry disease, many mutations in the GLA gene result in the production of α-galactosidase A (α-Gal A) enzyme that is misfolded. nih.govfabrydiseasenews.com While these mutant enzymes may retain some catalytic activity, the cell's quality control system in the endoplasmic reticulum (ER) recognizes them as abnormal and targets them for degradation. acs.orgtandfonline.com This prevents the enzyme from reaching the lysosome, its proper site of action, leading to the accumulation of globotriaosylceramide (Gb3). acs.orgfabrydiseasenews.com
The mechanism of action of pharmacological chaperones involves the following steps:
Binding and Stabilization: A PC, which is often a competitive inhibitor of the enzyme, binds to the active site of the misfolded α-Gal A in the ER. acs.orgdrugbank.comwikipedia.org This binding helps to stabilize the enzyme's conformation. acs.orgtandfonline.com
Correct Folding and Trafficking: The stabilized enzyme-chaperone complex is then able to pass through the cell's quality control checkpoints and is trafficked from the ER, through the Golgi apparatus, to the lysosome. acs.orgfrontiersin.org
Dissociation and Function: Once in the acidic environment of the lysosome, and in the presence of high concentrations of the natural substrate (Gb3), the PC dissociates from the enzyme's active site. acs.orgdrugbank.com This leaves behind a now correctly folded and functional α-Gal A enzyme that can catabolize the accumulated Gb3. acs.orgdrugbank.com
A key example of a pharmacological chaperone for Fabry disease is migalastat . drugbank.com Migalastat is an iminosugar that is structurally similar to the terminal galactose of Gb3. wikipedia.org It is a potent and specific inhibitor of α-Gal A. wikipedia.org This therapy is only effective for patients with specific "amenable" mutations that result in a misfolded but still potentially functional enzyme. fabrydiseasenews.comdrugbank.com Genetic testing is therefore essential to determine a patient's eligibility for this treatment. patsnap.com
Table 2: Approved Pharmacological Chaperone Therapy
| Drug Name | Target Enzyme | Mechanism of Action |
|---|
Gene Therapy Approaches for Metabolic Correction: Theoretical Basis and Preclinical Investigations
Gene therapy represents a potentially curative approach for Fabry disease by aiming to correct the underlying genetic defect. fabrydiseasenews.com The fundamental principle is to introduce a functional copy of the GLA gene, which encodes for the α-galactosidase A (α-Gal A) enzyme, into the patient's cells. fabrydiseasenews.comyoutube.com This would enable the body to produce its own functional enzyme, thereby preventing the accumulation of globotriaosylceramide (Gb3) and halting disease progression. fabrydiseasenews.com
The theoretical basis for gene therapy in Fabry disease is strong due to several factors:
It is a monogenic disorder, caused by mutations in a single gene. fabrydiseasenews.com
A relatively low level of enzyme activity may be sufficient to achieve a therapeutic effect. nih.gov
The secreted nature of α-Gal A allows for "cross-correction" or "metabolic cooperativity," where corrected cells can secrete the functional enzyme, which is then taken up by neighboring uncorrected cells. nih.govresearchgate.net
Preclinical investigations have explored two main strategies for gene delivery: in vivo and ex vivo approaches. youtube.com
In vivo Gene Therapy: This approach involves the direct administration of a vector carrying the functional GLA gene into the body. youtube.com Adeno-associated viruses (AAVs) are commonly used vectors due to their safety profile and ability to transduce various cell types. fabrydiseasenews.com
Isaralgagene civaparvovec (ST-920): This investigational therapy uses an AAV vector to deliver the GLA gene to liver cells. fabrydiseasenews.com The liver then acts as a "biofactory," producing and secreting functional α-Gal A into the bloodstream for distribution to other tissues. fabrydiseasenews.com
4D-310: This gene therapy is designed to deliver a healthy copy of the GLA gene specifically to heart muscle cells using an AAV vector. fabrydiseasenews.com This targets the cardiac complications that are a major cause of mortality in Fabry disease. fabrydiseasenews.com Preclinical studies in animal models have shown that these therapies can lead to sustained α-Gal A activity and a reduction in Gb3 accumulation in key organs like the liver, kidneys, and heart. fabrydiseasenews.comnih.gov
Ex vivo Gene Therapy: This strategy involves modifying a patient's own cells outside of the body and then re-infusing them. youtube.com
Lentiviral Vector-based Therapy: In this approach, hematopoietic stem and progenitor cells (HSPCs) are collected from the patient and transduced with a lentiviral vector carrying the functional GLA gene. researchgate.netnih.govnih.gov These genetically modified cells are then infused back into the patient. nih.govnih.gov The engineered HSPCs can then differentiate into various blood cell types that produce and secrete α-Gal A, providing a continuous systemic supply of the enzyme. researchgate.netnih.gov A phase 1 clinical trial using this approach demonstrated that patients produced α-Gal A at near-normal levels, with some able to discontinue enzyme replacement therapy. nih.govmedpath.com Long-term follow-up has shown the durability of this treatment. researchgate.netnih.gov
Table 3: Investigational Gene Therapies
| Therapy Name | Vector | Approach | Target Cells |
|---|---|---|---|
| Isaralgagene civaparvovec (ST-920) | Adeno-associated virus (AAV) | In vivo | Liver cells fabrydiseasenews.com |
| 4D-310 | Adeno-associated virus (AAV) | In vivo | Heart muscle cells fabrydiseasenews.com |
Enzyme Replacement Therapy (ERT): Mechanistic Context of Replacing Deficient Lysosomal Enzymes
Enzyme replacement therapy (ERT) is a well-established treatment for Fabry disease and other lysosomal storage disorders. nih.govcatalysis.blog The fundamental principle of ERT is to intravenously administer a recombinant form of the deficient enzyme, in this case, α-galactosidase A (α-Gal A), to supplement or replace the non-functional endogenous enzyme. nih.govfabrydiseasenews.com This provides a temporary supply of the active enzyme to break down the accumulated substrate, globotriaosylceramide (Gb3). fabrydiseasenews.com
The mechanistic context of ERT involves the following key steps:
Intravenous Infusion: Recombinant human α-Gal A (rh-α-Gal A) is administered directly into the bloodstream. nih.govfabrydiseasenews.com
Cellular Uptake: The infused enzyme circulates throughout the body and is taken up by various cells, particularly those in the vascular endothelium, kidneys, and heart. patsnap.com This uptake is primarily mediated by mannose-6-phosphate (B13060355) receptors on the cell surface, which recognize specific carbohydrate structures on the recombinant enzyme. patsnap.comdrugbank.comdrugbank.com
Lysosomal Targeting: Following receptor-mediated endocytosis, the enzyme is transported into the lysosomes, the cellular compartments where Gb3 accumulates. patsnap.com
Substrate Catabolism: Once inside the lysosome, the recombinant α-Gal A catalyzes the hydrolysis of Gb3, breaking it down into ceramide dihexoside and galactose. drugbank.comnih.gov This reduces the lysosomal storage of Gb3 and aims to alleviate the cellular dysfunction and organ damage caused by its accumulation. fabrydiseasenews.com
Because the infused enzyme has a limited half-life in the body and the underlying genetic defect remains, patients require lifelong, regular infusions, typically every two weeks, to maintain sufficient enzyme levels. fabrydiseasenews.com
There are currently two main forms of rh-α-Gal A approved for the treatment of Fabry disease:
Agalsidase alfa: A recombinant form of human α-Gal A produced in a human cell line. drugbank.com
Agalsidase beta: A recombinant form of human α-Gal A produced in Chinese hamster ovary (CHO) cells. drugbank.com
While both have the same amino acid sequence, there are differences in their glycosylation patterns which can affect their uptake and distribution. ohsu.edu Both have been shown to reduce Gb3 accumulation and improve clinical outcomes in patients with Fabry disease. fabrydiseasenews.comohsu.edu
Table 4: Approved Enzyme Replacement Therapies
| Drug Name | Production System | Mechanism of Action |
|---|---|---|
| Agalsidase alfa | Human cell line | Replaces deficient α-Gal A to catalyze the hydrolysis of Gb3. patsnap.comdrugbank.com |
Q & A
Basic Research Questions
Q. How do researchers distinguish Ceramide trihexosides (top spot) from its structural variants (e.g., bottom spot)?
- Methodology : Use thin-layer chromatography (TLC) to separate the "top spot" (non-hydroxy fatty acid form) from the "bottom spot" (hydroxy fatty acid-containing form). The difference in polarity due to fatty acid composition affects migration patterns . Confirm structural distinctions via mass spectrometry (MS) to identify acyl chain modifications (e.g., stearoyl vs. tetracosanoyl chains) .
Q. What analytical techniques are essential for verifying the purity and identity of Ceramide trihexosides (top spot)?
- Methodology :
- TLC : Purity is assessed using solvent systems like chloroform/methanol/water (e.g., 2:1:0.1), with ≥98% purity confirmed by single-spot migration .
- Mass Spectrometry : MS identifies molecular ions (e.g., m/z 1052 for stearoyl chains) and validates fatty acid composition .
- Solubility Testing : Verify solubility in chloroform/methanol (2:1) or DMSO, which impacts experimental applications .
Q. How should researchers handle discrepancies in reported molecular weights or structural data for Ceramide trihexosides (top spot)?
- Methodology : Cross-validate findings using orthogonal techniques (e.g., nuclear magnetic resonance (NMR) for head-group confirmation, MS/MS for acyl chain analysis). For example, resolve conflicts between reported molecular formulas (C54H101NO18 vs. C60H113NO18) by referencing natural sources (e.g., porcine RBC-derived vs. synthetic variants) and their fatty acid profiles .
Advanced Research Questions
Q. What experimental strategies optimize the use of Ceramide trihexosides (top spot) in studying Fabry disease pathogenesis?
- Methodology :
- Cell Models : Incorporate the compound into lipid rafts of cultured fibroblasts to study α-galactosidase A deficiency and subsequent globotriaosylceramide (Gb3) accumulation .
- Biochemical Assays : Measure urinary sulfatides and ceramide trihexosides via LC-MS to correlate with disease progression .
- Inhibitor Studies : Test pharmacological chaperones (e.g., migalastat) to restore enzyme activity in patient-derived cells .
Q. How can researchers address challenges in synthesizing or isolating Ceramide trihexosides (top spot) with high specificity?
- Methodology :
- Natural Extraction : Use porcine erythrocytes as a source, followed by column chromatography (e.g., silica gel) to isolate non-hydroxy fatty acid forms .
- Synthetic Routes : Employ chemo-enzymatic synthesis with galactosyltransferases to construct the trihexoside head group, followed by acylation with stearic acid .
- Quality Control : Validate batch consistency using TLC, MS, and fatty acid methyl ester (FAME) gas chromatography .
Q. What are the best practices for ensuring stability during storage and handling of Ceramide trihexosides (top spot)?
- Methodology : Store lyophilized samples at −20°C in airtight, light-protected vials. For solubilization, pre-warm methanol to 60°C and sonicate briefly to avoid degradation. Monitor lipid oxidation via MS detection of peroxidation byproducts .
Data Analysis & Experimental Design
Q. How should researchers design experiments to investigate the role of Ceramide trihexosides (top spot) in membrane dynamics or signaling pathways?
- Methodology :
- Membrane Incorporation : Use fluorescence-labeled analogs (e.g., BODIPY-CTH) to track lateral diffusion in artificial lipid bilayers via fluorescence recovery after photobleaching (FRAP) .
- Signaling Assays : Co-culture with Gb3-binding lectins (e.g., Shiga toxin) to study receptor clustering and downstream signaling in endothelial cells .
Q. What statistical approaches are recommended for analyzing contradictory data on Ceramide trihexosides (top spot) bioactivity across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
